molecular formula C20H20N6O7 B8135590 Terrelumamide A

Terrelumamide A

Cat. No. B8135590
M. Wt: 456.4 g/mol
InChI Key: YVUJATOOBNWJDN-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terrelumamide A is a natural product found in Aspergillus terreus with data available.

Scientific Research Applications

  • Insulin Sensitivity and DNA Sequence Recognition : Terrelumamides A and B from the marine-derived fungus Aspergillus terreus have shown potential in improving insulin sensitivity. They also exhibit applications in DNA sequence recognition (You et al., 2015).

  • Diverse Biological Activities : Terrein, another compound related to Terrelumamide A, has been noted for its diverse biological activities, including anti-cancer, anti-inflammatory, anti-angiopoietic secretion, antibacterial, and insecticidal properties. These properties suggest potential applications in medicine, agriculture, and beauty (Huang et al., 2021).

  • Cytoprotective Activity : Tribulusamides A and B, found in Tribulus terrestris fruits, have demonstrated significant cytoprotective activity, particularly in preventing cell death in primary cultured mouse hepatocytes (Li et al., 1998).

  • Reduction of Pulpal Inflammation : Terrein has been found to reduce pulpal inflammation in human dental pulp cells, specifically by suppressing NF-kappaB activation and Akt activation (Lee et al., 2008).

  • Antimicrobial, Antioxidant, and Cytotoxic Properties : Terrestribisamide, a compound related to Terrelumamide A, exhibits antimicrobial, antioxidant, and cytotoxic properties (Raj et al., 2013).

  • Improvement in Erectile Dysfunction : Extracts of Tribulus terrestris, which contain compounds related to Terrelumamide A, have been shown to significantly improve erectile dysfunction and other sexual functions in men (Kamenov et al., 2015).

  • Melanogenesis Inhibition : Terrein can reduce melanin synthesis by decreasing tyrosinase production, which is followed by down-regulation of MITF, a key factor in melanin synthesis (Park et al., 2004).

  • Protective Effects in Diabetes : Tribulus terrestris extract has shown protective effects in diabetes, notably by inhibiting oxidative stress and decreasing oxidative stress markers (Amin et al., 2006).

  • Anti-inflammatory Activity : Tribulusamide D from Tribulus terrestris has been found to have anti-inflammatory activity, suggesting potential therapeutic applications for inflammatory disorders (Lee et al., 2017).

  • Antihyperglycaemic Activity : The methanol extract of Tribulus terrestris L. has potential antihyperglycaemic activity, as evidenced in glucose-loaded normal rabbits (El-Shaibany et al., 2015).

properties

IUPAC Name

methyl 2-[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxopteridine-6-carbonyl)amino]butanoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O7/c1-9(27)13(17(29)23-11-7-5-4-6-10(11)19(31)33-3)24-16(28)12-8-21-15-14(22-12)18(30)25-20(32)26(15)2/h4-9,13,27H,1-3H3,(H,23,29)(H,24,28)(H,25,30,32)/t9-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUJATOOBNWJDN-RNCFNFMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terrelumamide A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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